REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[Li]CCCC.Cl[Si](C)(C)CC[Si](Cl)(C)C.Cl[C:26]([O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[O:27]>C1COCC1>[NH2:6][C:5]1[C:4]([F:9])=[C:3]([C:2]([Cl:1])=[CH:8][CH:7]=1)[C:26]([O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[O:27]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1)F
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Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
14.7 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
15.11 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.66 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
7.76 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](CC[Si](C)(C)Cl)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at −78° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flame dried flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stir bar
|
Type
|
STIRRING
|
Details
|
This was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was chilled back to −78° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for 75 minutes
|
Duration
|
75 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The cooling bath was then removed
|
Type
|
TEMPERATURE
|
Details
|
to warm for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with water (70 mL) and concentrated HCl (25 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with EtOAc
|
Type
|
WASH
|
Details
|
The extracts were washed twice with a saturated Na2HCO3 solution, once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OCC2=CC=CC=C2)C(=CC1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |